(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid
Description
Properties
IUPAC Name |
2-(4-methyl-2-oxoquinolin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-6-11(14)13(7-12(15)16)10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKWCKNFSMMXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296246 | |
| Record name | (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
103368-21-4 | |
| Record name | (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 219.22 g/mol. The compound features a quinoline core, which is known for its significant biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound shows promising antibacterial and antifungal properties.
- Antiviral Activity : Similar quinoline derivatives have demonstrated antiviral effects, suggesting potential efficacy against viral infections.
- Antitumor Activity : Preliminary studies indicate that it may inhibit tumor cell proliferation.
Antimicrobial Activity
A significant aspect of the biological activity of this compound is its antimicrobial properties. The minimum inhibitory concentration (MIC) values against various pathogens have been documented as follows:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0039 |
| Candida albicans | 0.0098 |
| Bacillus subtilis | 0.0195 |
These results suggest that the compound is particularly effective against Gram-positive bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Antiviral and Antitumor Properties
In addition to its antimicrobial effects, this compound has been studied for its antiviral properties. Quinoline derivatives have been shown to possess antiviral activities, indicating that this compound may also be effective against specific viral pathogens .
Moreover, preliminary studies indicate that this compound can induce apoptosis in cancer cells, suggesting potential use in cancer therapy. For instance, research on similar compounds has demonstrated their ability to inhibit cell proliferation in various cancer cell lines .
The mechanisms underlying the biological activities of (4-Methyl-2-oxo-2H-quinolin-1-y)-acetic acid are still being elucidated. However, several hypotheses have emerged:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Interference with Cellular Signaling : It might disrupt signaling pathways that lead to cell proliferation in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS could lead to oxidative stress in microbial cells, contributing to its antimicrobial effects.
Case Studies and Research Findings
A series of studies have investigated the biological activity of (4-Methyl-2-oxo-2H-quinolin-1-y)-acetic acid and related compounds:
- Antimycobacterial Activity : A study demonstrated that quinoline derivatives showed significant activity against Mycobacterium tuberculosis, indicating potential for treating tuberculosis .
- QSAR Studies : Quantitative structure–activity relationship (QSAR) models have been developed to predict the biological activity of quinoline derivatives, helping guide future research on (4-Methyl-2-oxo-2H-quinolin-1-y)-acetic acid .
- Molecular Docking Studies : Molecular docking studies suggest that this compound can effectively bind to target proteins associated with bacterial and viral infections, enhancing its potential as a therapeutic agent .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that quinoline derivatives, including (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, exhibit promising anticancer properties. For instance, compounds in this class have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through mechanisms involving cell cycle arrest and mitochondrial dysfunction .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15.5 | Induces apoptosis |
| This compound | HepG2 | 18.0 | Cell cycle arrest |
| Other derivatives | Various | 10–25 | Varies |
Antiallergic Properties
Quinoline derivatives have also been studied for their antiallergic effects. Specifically, certain compounds have demonstrated the ability to inhibit histamine release and suppress allergic reactions in animal models, suggesting potential therapeutic uses in treating allergic diseases .
Biological Research
Enzyme Inhibition
this compound has been investigated for its role as an inhibitor of specific enzymes involved in disease pathways. For example, it has shown activity against BCL6, a transcriptional repressor implicated in various cancers . This inhibition can potentially lead to new therapeutic strategies targeting BCL6-related malignancies.
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Compound | Inhibition (%) | Reference |
|---|---|---|---|
| BCL6 | This compound | 70% at 10 µM | |
| Other targets | Various derivatives | Varies | Various |
Synthetic Methodologies
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing more complex quinoline derivatives through various reactions such as the Knoevenagel condensation and cyclization processes. These synthetic routes are crucial for developing new pharmaceuticals with enhanced efficacy and specificity .
Case Study: Synthesis of Tetrahydroquinolines
A notable study demonstrated the synthesis of tetrahydroquinoline derivatives from this compound via a domino reaction mechanism involving multiple steps. This approach not only streamlined the synthesis but also enhanced the yields of the desired products .
Comparison with Similar Compounds
Structural Variations and Functional Groups
Key structural differences among quinolinyl acetic acid derivatives include substituents (e.g., hydroxy, methoxy, chloro, phenyl) and fused heterocycles (e.g., furoquinoline). These modifications critically influence physicochemical properties and bioactivity:
Physicochemical Properties
Preparation Methods
Table 1: Comparative Analysis of Synthesis Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Classical Alkylation | NaH, DMF, 2 h, RT | 79.8 | 98.5 | Reproducibility |
| Microwave-Assisted | K₂CO₃, CH₃CN, 15 min, 100°C | 72.0 | 97.2 | Time efficiency |
| Solid-Phase | Wang resin, TFA/DCM cleavage | 85.0 | 99.1 | Scalability, minimal purification |
Mechanistic Insights and Side Reactions
The alkylation step proceeds via an SN2 mechanism, where the quinolinone’s nitrogen attacks the electrophilic methylene carbon of bromoacetate. Competing O-alkylation is suppressed by using polar aprotic solvents (DMF, DMSO) that stabilize the transition state. Hydrolysis of the ester intermediate follows base-catalyzed nucleophilic acyl substitution, with NaOH cleaving the ester to the carboxylate, which is protonated during workup.
Common side products include:
-
Di-alkylated derivatives : Formed due to excess bromoacetate or prolonged reaction times.
-
Quinolinone dimerization : Observed at temperatures >100°C, mitigated by controlled heating.
Analytical Validation and Characterization
High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion at m/z 217.0735 (calculated for C₁₂H₁₁NO₃). Infrared (IR) spectroscopy reveals characteristic stretches:
X-ray crystallography of the methyl ester intermediate (CCDC 2054321) confirms the N-alkylation site and planar quinoline ring.
Green Chemistry Alternatives
Emerging protocols substitute DMF with biodegradable solvents like cyclopentyl methyl ether (CPME). A recent study achieved 68% yield using CPME and catalytic potassium iodide (KI) under reflux, reducing the E-factor (environmental impact metric) from 12.3 to 4.7.
Industrial Production Protocols
Large-scale synthesis (≥10 kg) employs continuous flow reactors for enhanced heat and mass transfer. Key parameters:
Q & A
Q. What are the established synthetic routes for (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, and how do reaction conditions influence yield?
The compound is synthesized via alkylation and azide coupling. For example:
- Alkylation of 3-acetyl-4-methylquinolin-2-(1H)-one with methyl chloroacetate in DMF/acetone (1:1) yields N-substituted esters as major products (70–80%), with O-regioisomers as minor byproducts (10–15%) .
- Azide coupling of amino acid esters with azide derivatives (e.g., 3-acetyl-1-(2-azido-2-oxoethyl)-4-methylquinolin-2-(1H)-one) produces dipeptide conjugates in high yields (85–90%) .
| Method | Reagents/Conditions | Yield (%) | Key Byproducts |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF/acetone, 60°C, 12h | 70–80 | O-regioisomers (10–15%) |
| Azide Coupling | CuSO₄, sodium ascorbate, THF, RT, 24h | 85–90 | None reported |
Optimization requires monitoring reaction time, solvent polarity, and catalyst load to minimize byproducts .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- X-ray crystallography : Resolves quinoline ring conformation and acetic acid side-chain orientation. For analogs like ethyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate, bond angles and dihedral angles are reported (e.g., C7–O2–C8 = 117.2°) .
- NMR spectroscopy : Distinct signals for the methyl group (δ 2.4–2.6 ppm, singlet) and carbonyl groups (δ 170–175 ppm) confirm regiochemistry .
- HRMS : Validates molecular weight (theoretical [M+H]⁺ = 258.1001; observed = 258.0998) .
Advanced Research Questions
Q. What experimental design challenges arise in synthesizing derivatives of this compound, and how can they be mitigated?
Common issues include:
- Regioselectivity in alkylation : Competing N- vs. O-alkylation (e.g., 70% N-substituted vs. 15% O-substituted products). Mitigation: Use polar aprotic solvents (DMF) to stabilize transition states and enhance N-alkylation .
- Sample degradation : Organic degradation during prolonged reactions (e.g., 9-hour protocols). Solution: Implement cooling (4°C) to slow decomposition rates .
| Challenge | Mitigation Strategy | Efficacy |
|---|---|---|
| Regioselectivity | Solvent optimization (DMF/acetone) | +95% N-alkylation |
| Degradation | Temperature control (4°C) | Reduces degradation by 60% |
Q. How do structural modifications of this compound influence its biological activity?
Derivatives exhibit activity via:
- Enzyme inhibition : Hydrazide derivatives (e.g., compound 8 ) inhibit pLT receptors via competitive binding (IC₅₀ = 2.1 µM) .
- Photosensitization : Analog 2-[4-[[(E)-(1-methyl-4-pentadecyl-2-quinolylidene)amino]sulfamoyl]phenoxy]acetic acid shows photodynamic activity (λₑₓ = 405 nm) due to extended conjugation .
| Derivative | Modification | Biological Target | Activity (IC₅₀/EC₅₀) |
|---|---|---|---|
| Hydrazide 8 | Replacement of ester with hydrazide | pLT receptors | 2.1 µM |
| Sulfamoylphenoxy 15 | Sulfamoyl-phenoxy extension | Photosensitization | EC₅₀ = 15 µM (light-dependent) |
Q. How can contradictions in spectroscopic data for quinoline derivatives be resolved?
Discrepancies in NMR or MS results often arise from:
- Tautomerism : The 2-oxo group enables keto-enol tautomerism, altering chemical shifts. Use deuterated DMSO to stabilize the keto form .
- Impurity interference : Byproducts like O-regioisomers (δ 2.8 ppm for O-methyl) can skew integration. Purify via column chromatography (silica gel, ethyl acetate/hexane) before analysis .
Q. What strategies optimize the stability of this compound in aqueous solutions?
Stability is pH-dependent:
- Acidic conditions (pH < 3) : Protonation of the carbonyl group reduces hydrolysis (t₁/₂ = 48 h).
- Neutral/basic conditions (pH ≥ 7) : Rapid degradation (t₁/₂ = 2 h). Stabilize with lyophilization or storage in anhydrous DMSO at -20°C .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
